molecular formula C18H27ClO3 B1582062 Mecoprop-isooctyl CAS No. 28473-03-2

Mecoprop-isooctyl

Cat. No. B1582062
CAS RN: 28473-03-2
M. Wt: 326.9 g/mol
InChI Key: QSERAAUJOZXWGA-UHFFFAOYSA-N
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Description

Mecoprop-isooctyl, also known as isooctyl (RS)-2-[(4-chloro-o-tolyl)oxy]propionate, is a derivative of mecoprop . It is a herbicide that belongs to the phenoxypropionic group .


Synthesis Analysis

Mecoprop-isooctyl can be synthesized using a solid-liquid phase transfer catalysis method with K2CO3 as a mild base and toluene as a solvent . Another method involves the use of a bulk polymerization method to prepare a homogeneous molecularly imprinted polymer (MIP) for the specific extraction of the herbicide mecoprop .


Molecular Structure Analysis

The molecular formula of Mecoprop-isooctyl is C18H27ClO3 . The systematic name is 6-Methylheptyl 2- (4-chloro-2-methylphenoxy)propanoate .


Chemical Reactions Analysis

The synthesis of Mecoprop-isooctyl involves O-alkylation of 4-chloro-2-methyl phenol . The reaction is catalyzed by a solid-liquid phase transfer catalyst and results in the formation of Mecoprop methyl ester .


Physical And Chemical Properties Analysis

Mecoprop-isooctyl has a molecular weight of 326.858 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 397.1±27.0 °C at 760 mmHg, and a flash point of 130.4±22.7 °C . It has 3 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

Use as a Herbicide

  • Scientific Field : Agriculture and Environmental Science .
  • Summary of the Application : Mecoprop-P, a variant of Mecoprop, is used as a herbicide on winter and spring wheat (including durum and spelt), barley, rye, oats, and triticale .
  • Results or Outcomes : The source does not provide specific results or outcomes of this application .

Use in Water Treatment

  • Scientific Field : Environmental Science and Chemistry .
  • Summary of the Application : A molecularly imprinted polymer (MIP) for Mecoprop (MCPP) was prepared for the specific extraction of the herbicide from water samples .
  • Methods of Application : The MIP was prepared through non-covalent bulk polymerization and evaluated using batch adsorption experiments .
  • Results or Outcomes : The adsorption capacity of the MIP in spiked bottled water and groundwater samples showed that the polymer could effectively extract MCPP from bottled water and groundwater with the recovery of 70.5% and 65.1%, respectively .

Risk Assessment in Pesticide Use

  • Scientific Field : Environmental Science and Toxicology .
  • Summary of the Application : The European Food Safety Authority (EFSA) conducted a peer review of the pesticide risk assessment of the active substance Mecoprop-P .
  • Methods of Application : The review was based on the evaluation of the representative uses of Mecoprop-P as a herbicide .
  • Results or Outcomes : The conclusions were reached on the basis of the evaluation of the representative uses of Mecoprop-P as a herbicide .

Use in Biomaterials

  • Scientific Field : Materials Science and Biomedical Engineering .
  • Summary of the Application : Sulfonated molecules, including Mecoprop, have been used in the field of biomaterials .
  • Methods of Application : The sulfonation process, involving the biotransformation of molecules, holds significant importance as a fundamental pathway .
  • Results or Outcomes : This review addresses sulfonated biomaterials’ role in regenerative medicine, drug delivery, and tissue engineering challenges .

Treatment of Herbicides in Wastewater

  • Scientific Field : Environmental Science and Engineering .
  • Summary of the Application : A commercially available herbicide mix, WeedEx, containing 2,4-D, mecoprop, and dicamba, was subjected to treatment using membrane bioreactor (MBR) technology .
  • Methods of Application : The three herbicides, in simulated wastewater with a chemical oxygen demand of 745 mg/L, were introduced to the MBR at concentrations ranging from 300 μg/L to 3.5 mg/L .
  • Results or Outcomes : 2,4-D was reduced by more than 99.0% within 12 days. Mecoprop and dicamba were more persistent and reduced by 69.0 and 75.4%, respectively, after 112 days of treatment .

Photocatalytic Degradation

  • Scientific Field : Environmental Science and Chemistry .
  • Summary of the Application : The kinetics of mecoprop degradation was studied using UV light .
  • Methods of Application : The specific methods of application are not detailed in the source, but it likely involves the use of UV light and a photocatalyst .
  • Results or Outcomes : The source does not provide specific results or outcomes of this application .

Safety And Hazards

Mecoprop-isooctyl is classified as slightly toxic . It is harmful if swallowed and causes skin irritation and serious eye damage . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

6-methylheptyl 2-(4-chloro-2-methylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClO3/c1-13(2)8-6-5-7-11-21-18(20)15(4)22-17-10-9-16(19)12-14(17)3/h9-10,12-13,15H,5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSERAAUJOZXWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034706
Record name Mecoprop-isooctyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, isooctyl ester

CAS RN

28473-03-2
Record name Mecoprop-isoctyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028473032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mecoprop-isooctyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctyl 2-(4-chloro-2-methylphenoxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECOPROP-ISOCTYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0068YA84S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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